Koaburaside

Descripción general

Descripción

Koaburaside is an antihistamine compound isolated from Lindera obtusiloba . It shows antioxidant activity with an IC50 of 9.0 μM for DPPH-free radical scavenging assay . This compound inhibits histamine release and expressions of IL-6 and TNF-α in human mast cells . It also effectively inhibits influenza A neuraminidase .

Molecular Structure Analysis

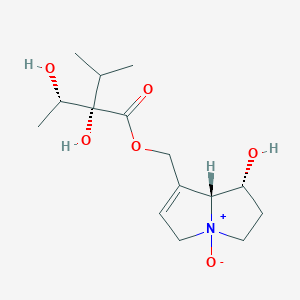

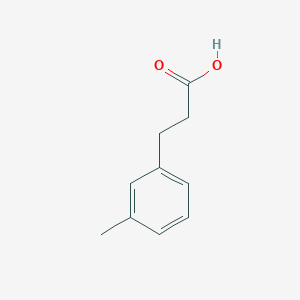

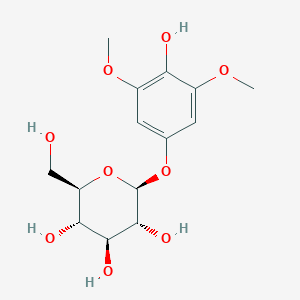

The systematic IUPAC name of this compound is (2S,3R,4S,5S,6R)-2-(4-Hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol . Its chemical formula is C14H20O9 , and it has a molar mass of 332.305 g·mol−1 .

Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha demostrado que Koaburaside posee actividad antioxidante . Tiene la capacidad de eliminar los radicales DPPH, que son un tipo común de radical libre. Los radicales libres pueden causar estrés oxidativo, lo que lleva al daño celular y diversas enfermedades. Por lo tanto, las propiedades antioxidantes de this compound podrían ser beneficiosas para prevenir o tratar enfermedades relacionadas con el estrés oxidativo .

Propiedades anticancerígenas

La investigación ha indicado que this compound puede tener efectos anticancerígenos . Se encontró que inhibía el crecimiento de ciertas líneas celulares, lo que sugiere un potencial para su uso en el tratamiento del cáncer . Sin embargo, se necesita más investigación para comprender completamente los mecanismos de su actividad anticancerígena y sus posibles aplicaciones terapéuticas.

Uso en la medicina tradicional

This compound es un constituyente de varias especies de bambúes y pastos de bambú . Estas plantas se han utilizado en la medicina tradicional para diversos fines, lo que sugiere que this compound puede contribuir a sus propiedades medicinales .

Mecanismo De Acción

Target of Action

Koaburaside is a natural compound that primarily targets histamine release and the expressions of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human mast cells . These targets play a crucial role in the body’s immune response, particularly in inflammation and allergic reactions.

Mode of Action

This compound interacts with its targets by inhibiting the release of histamine and suppressing the expressions of IL-6 and TNF-α . This interaction results in the reduction of inflammation and allergic reactions in the body.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the immune response. By inhibiting histamine release and suppressing IL-6 and TNF-α expressions, this compound can modulate the body’s immune response, particularly in the context of inflammation and allergic reactions .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and allergic reactions. By inhibiting histamine release and suppressing IL-6 and TNF-α expressions, this compound can alleviate symptoms associated with these conditions .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHCKWOYUSDWOF-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045650 | |

| Record name | Koaburaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41653-73-0 | |

| Record name | Koaburaside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Koaburaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Koaburaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOABURASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8R952KQV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Koaburaside is a phenolic glycoside found in various plant species, including Lindera obtusiloba [], Eurycorymbus cavaleriei [], Aeschynanthus bracteatus [], and many others. It is often found alongside other phenolic compounds and lignans.

ANone: While the provided research papers do not always explicitly state the molecular formula and weight, this compound's structure is consistently identified as 2,6-dimethoxy-4-hydroxyphenyl-β-D-glucopyranoside. Based on this, we can deduce:

- Spectroscopic Data: The research relies heavily on NMR (1H, 13C, COSY, HMQC, HMBC) [, , ] and MS [] for structural elucidation. Specific peak assignments are detailed within the individual papers.

ANone: this compound has demonstrated several noteworthy activities:

- Anti-allergic inflammatory activity: In a study on human mast cells, this compound suppressed histamine release and showed potential for mitigating allergic inflammatory responses [].

- Antioxidant activity: It exhibited antioxidant activity in a DPPH free radical scavenging assay [, ].

- α-glucosidase inhibitory activity: this compound showed moderate inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels [].

A: Research suggests that this compound inhibits histamine release from mast cells, which are key players in allergic reactions []. Furthermore, it can attenuate the gene expression of pro-inflammatory cytokines TNF-α and IL-6 in human mast cells, further contributing to its anti-allergic inflammatory properties [].

ANone: While more research is needed, studies highlight its potential in the following areas:

- Allergic diseases: Its ability to inhibit histamine release and pro-inflammatory cytokine production suggests potential for treating allergic rhinitis, atopic dermatitis, and asthma [].

- Diabetes management: The moderate α-glucosidase inhibitory activity indicates possible applications in managing blood sugar levels in type 2 diabetes [].

A: Although no dedicated SAR studies are cited within the provided research, one study observed that this compound, along with two other phenolic glycosides, 2,6-dimethoxy-4-hydroxyphenyl-1-O-ß-D- glucopyranoside and (6-hydroxyphenyl)-1-O-β-D-glucopyranoside, were more effective at suppressing histamine release from mast cells than gallic acid, a known anti-inflammatory agent []. This finding suggests that the specific structural features of these phenolic glycosides, including this compound, are important for their anti-allergic inflammatory activity.

ANone: Researchers frequently utilize a combination of chromatography and spectroscopy methods:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.